molecular formula C6H15Cl2N3 B3022251 (1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride CAS No. 73706-72-6

(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride

Cat. No.: B3022251
CAS No.: 73706-72-6
M. Wt: 200.11 g/mol
InChI Key: PSRWZACAMIOOEL-UHFFFAOYSA-N
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Description

(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H15Cl2N3 and a molecular weight of 200.11 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology. It is known for its unique structure, which includes a tetrahydropyrimidine ring, making it a valuable building block in synthetic chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride typically involves the reaction of 1-methyl-1,4,5,6-tetrahydropyrimidine with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions . The product is then purified through recrystallization or other suitable methods to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically obtained as a solid and is packaged under inert conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine
  • (1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanol
  • (1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)acetic acid

Uniqueness

Compared to similar compounds, (1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in aqueous reactions and biological assays .

Properties

IUPAC Name

(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3.2ClH/c1-9-4-2-3-8-6(9)5-7;;/h2-5,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRWZACAMIOOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN=C1CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride
Reactant of Route 2
(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride
Reactant of Route 3
(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride
Reactant of Route 4
(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride
Reactant of Route 5
(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride
Reactant of Route 6
(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride

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